molecular formula C22H24ClN3O3S2 B2586642 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 905685-92-9

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

货号: B2586642
CAS 编号: 905685-92-9
分子量: 478.02
InChI 键: PATUWEHBWIHTJP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24ClN3O3S2 and its molecular weight is 478.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in anticancer and anti-inflammatory contexts. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 367.87 g/mol
  • CAS Number : 1189921-37-6

The biological activity of this compound can be attributed to its interaction with various molecular targets. The benzothiazole moiety is known for its ability to modulate enzyme activity and receptor interactions, which is critical for its anticancer properties. The sulfonyl group enhances solubility and bioavailability, potentially increasing the compound's efficacy in biological systems.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Inhibition of Cell Proliferation : Research indicates that this compound significantly inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The inhibition was assessed using the MTT assay, where cell viability decreased in a dose-dependent manner.
  • Apoptotic Effects : Flow cytometry analysis revealed that this compound promotes apoptosis in cancer cells. The compound triggers intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in the cell cycle of treated cancer cells, which is crucial for halting tumor growth.
  • Mechanistic Insights : Western blot analyses indicated that the compound affects key signaling pathways involved in cancer progression, notably inhibiting AKT and ERK pathways, which are critical for cell survival and proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibits notable anti-inflammatory effects:

  • Cytokine Modulation : Studies have shown that treatment with this compound results in decreased levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models (RAW264.7). This suggests a potential role in managing inflammatory diseases.
  • Cell Migration Inhibition : The compound also inhibits the migration of inflammatory cells, which is a critical factor in chronic inflammation and tumor metastasis.

Data Summary

Biological ActivityObservationsReference
Cell ProliferationSignificant inhibition in A431 and A549 cells
ApoptosisInduces apoptosis via intrinsic pathways
Cell Cycle ArrestG0/G1 phase arrest observed
Cytokine LevelsDecreased IL-6 and TNF-α
MigrationInhibited migration of RAW264.7 macrophages

Case Studies

A notable study synthesized several benzothiazole derivatives, including this compound, and evaluated their biological activities. The results highlighted its dual role as both an anticancer and anti-inflammatory agent, positioning it as a promising candidate for further development in therapeutic applications targeting cancer and inflammatory diseases .

属性

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S2/c1-13-10-14(2)12-26(11-13)31(28,29)17-7-5-16(6-8-17)21(27)25-22-24-19-15(3)4-9-18(23)20(19)30-22/h4-9,13-14H,10-12H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATUWEHBWIHTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。